molecular formula C18H30O3S B12656056 p-(3,3-Dimethyldecyl)benzenesulfonic acid CAS No. 24271-18-9

p-(3,3-Dimethyldecyl)benzenesulfonic acid

Cat. No.: B12656056
CAS No.: 24271-18-9
M. Wt: 326.5 g/mol
InChI Key: MTRVEHNLNAYRTF-UHFFFAOYSA-N
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Description

p-(3,3-Dimethyldecyl)benzenesulfonic acid: is an organic compound with the molecular formula C18H30O3S . It is a member of the benzenesulfonic acid family, characterized by a benzene ring substituted with a sulfonic acid group and a 3,3-dimethyldecyl chain. This compound is known for its surfactant properties and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(3,3-Dimethyldecyl)benzenesulfonic acid typically involves the sulfonation of benzene derivatives. The process begins with the alkylation of benzene using 3,3-dimethyldecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting alkylbenzene is then sulfonated using concentrated sulfuric acid or oleum to introduce the sulfonic acid group .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where benzene and 3,3-dimethyldecyl chloride are mixed with a catalyst. The reaction mixture is then treated with sulfuric acid under controlled temperature and pressure conditions to ensure complete sulfonation. The product is purified through distillation and crystallization processes to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: p-(3,3-Dimethyldecyl)benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-(3,3-Dimethyldecyl)benzenesulfonic acid is used as a surfactant in various chemical reactions to enhance solubility and reaction rates. It is also employed as a catalyst in organic synthesis .

Biology: In biological research, this compound is used to study the effects of surfactants on cell membranes and protein interactions. It is also utilized in the formulation of detergents and cleaning agents .

Industry: this compound is widely used in the production of detergents, emulsifiers, and dispersants. It is also employed in the formulation of lubricants and anti-corrosion agents .

Mechanism of Action

The mechanism of action of p-(3,3-Dimethyldecyl)benzenesulfonic acid is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with hydrophobic and hydrophilic molecules. This property enables it to solubilize and disperse various substances, making it effective in cleaning and emulsification processes .

Comparison with Similar Compounds

Uniqueness: p-(3,3-Dimethyldecyl)benzenesulfonic acid is unique due to its specific alkyl chain length and branching, which provide distinct surfactant properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions .

Properties

CAS No.

24271-18-9

Molecular Formula

C18H30O3S

Molecular Weight

326.5 g/mol

IUPAC Name

4-(3,3-dimethyldecyl)benzenesulfonic acid

InChI

InChI=1S/C18H30O3S/c1-4-5-6-7-8-14-18(2,3)15-13-16-9-11-17(12-10-16)22(19,20)21/h9-12H,4-8,13-15H2,1-3H3,(H,19,20,21)

InChI Key

MTRVEHNLNAYRTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)(C)CCC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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